![molecular formula C20H26ClN3O3S B2407138 N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1217174-87-2](/img/structure/B2407138.png)
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O3S and its molecular weight is 423.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactive Compound Formation
The synthesis of bioactive compounds using furan derivatives as key intermediates has been extensively studied. For instance, reactions involving visnaginone derivatives with 2-diethylaminoethylchloride have led to the formation of various potentially bioactive compounds, such as chalcones, pyrazoline derivatives, phenylpyrazoline derivatives, isoxazoline derivatives, and Mannich bases. These synthesized compounds have shown potential in various bioactive applications, indicating the versatility of furan derivatives in the synthesis of bioactive molecules (Abdel Hafez, Ahmed, & Haggag, 2001).
Antibacterial, Antiurease, and Antioxidant Activities
Furan derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. Compounds such as ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives have shown effective antiurease and antioxidant activities, highlighting the potential of furan-based compounds in antimicrobial and antioxidant applications (Sokmen et al., 2014).
Leukotriene B4 Inhibitory Activity
Research has also explored the preparation of benzo[b]furan derivatives with leukotriene B4 inhibitory activity. These compounds have demonstrated significant inhibition of calcium mobilization in cells overexpressing human BLT1 and BLT2 receptors, along with growth inhibitory activity in cancer cell lines, suggesting their potential as anti-inflammatory agents (Kuramoto et al., 2008).
Chelating Properties and Metal Complex Formation
Furan ring-containing organic ligands have been synthesized and evaluated for their chelating properties with transition metals. These compounds have been tested for their antibacterial activities, demonstrating varied inhibition against pathogenic bacteria. This research suggests the potential application of furan derivatives in the development of new antimicrobial agents (Patel, 2020).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan derivatives, have been evaluated as antiprotozoal agents. These compounds showed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.ClH/c1-4-22(5-2)11-12-23(19(24)17-8-7-13-26-17)20-21-16-10-9-15(25-6-3)14-18(16)27-20;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKPEDFCSVTOAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=CO3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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